An In-Depth Technical Guide to 4-Amino-3,3-difluorobutanoic Acid Hydrochloride (CAS 1423034-23-4): A Novel Fluorinated GABA Analogue for Advanced Research
An In-Depth Technical Guide to 4-Amino-3,3-difluorobutanoic Acid Hydrochloride (CAS 1423034-23-4): A Novel Fluorinated GABA Analogue for Advanced Research
Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of 4-Amino-3,3-difluorobutanoic acid hydrochloride (CAS 1423034-23-4), a unique γ-aminobutyric acid (GABA) analogue. Characterized by a geminal difluoro group at the β-position, this compound represents a significant building block for the development of novel therapeutics, particularly those targeting the GABAergic system. We will delve into its physicochemical properties, explore rational synthetic strategies, detail robust analytical methodologies for its characterization, and discuss its potential applications in drug discovery, drawing upon established principles and data from closely related fluorinated amino acids. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated scaffold.
Introduction: The Strategic Value of Fluorinated GABA Analogues
The introduction of fluorine into drug candidates can profoundly alter their metabolic stability, lipophilicity, and binding affinity.[1][2] In the context of neuroscience, analogues of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), are of paramount importance for developing treatments for epilepsy, anxiety, and other neurological disorders.[3][4]
The Role of the Gem-Difluoro Moiety
The C-F bond is exceptionally strong, and replacing metabolically labile C-H bonds with C-F bonds can block oxidative metabolism, thereby increasing a drug's half-life. The gem-difluoro group (CF₂) present in 4-Amino-3,3-difluorobutanoic acid is of particular interest. It serves as a bioisostere for a carbonyl or ether group and can significantly alter the acidity of adjacent protons. This modification can influence the molecule's conformation and its interaction with target enzymes or receptors, such as GABA aminotransferase (GABA-AT), which is responsible for the degradation of GABA.[3][5]
Profile of 4-Amino-3,3-difluorobutanoic Acid Hydrochloride
4-Amino-3,3-difluorobutanoic acid hydrochloride is a non-proteinogenic β-amino acid.[6] As a hydrochloride salt, the compound exhibits improved solubility in aqueous media and enhanced stability as a solid, making it ideal for research and formulation development. Its structure suggests potential as a modulator of the GABAergic system, positioning it as a valuable tool for neuropharmacology research and as a key intermediate for more complex molecular architectures.[7]
Physicochemical Properties and Characterization
Precise characterization is fundamental to the successful application of any research chemical. While specific experimental data for CAS 1423034-23-4 is not widely published, the expected properties can be reliably predicted based on its structure and data from analogous compounds.[8][9]
Chemical and Physical Data
The key properties of 4-Amino-3,3-difluorobutanoic acid and its hydrochloride salt are summarized below.
| Property | Value (Predicted/Typical) | Rationale & Significance |
| Chemical Formula | C₄H₈ClF₂NO₂ | Defines the elemental composition of the hydrochloride salt. |
| Molecular Weight | 175.56 g/mol | Essential for all stoichiometric calculations in synthesis and assays.[9] |
| Appearance | White to off-white solid | Typical for small molecule hydrochloride salts. |
| Solubility | Soluble in water, DMSO, Methanol | The salt form enhances polarity and solubility in protic solvents. |
| pKa (Amine) | ~9-10 | The electron-withdrawing effect of the CF₂ group may slightly lower the pKa of the amine compared to non-fluorinated analogues. |
| pKa (Carboxylic Acid) | ~3-4 | The inductive effect of the CF₂ group is expected to increase the acidity of the carboxylic acid. |
| XlogP (Predicted) | -2.8 | Indicates high hydrophilicity, crucial for bioavailability and formulation considerations.[8] |
Analytical Characterization Workflow
A multi-technique approach is required to confirm the identity and purity of the compound. This ensures that downstream biological or chemical data is reliable and reproducible.
Caption: Workflow for the comprehensive analysis of synthesized compounds.
Synthesis and Manufacturing Considerations
The synthesis of α,α-difluoro compounds often requires specialized reagents and strategies. A plausible synthetic route for 4-Amino-3,3-difluorobutanoic acid would involve the introduction of the gem-difluoro group followed by the elaboration of the amino and carboxylic acid functionalities.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the simplest functionalities, pointing towards readily available starting materials.
Caption: Retrosynthetic approach to 4-Amino-3,3-difluorobutanoic acid.
Proposed Synthetic Protocol
The following protocol is a conceptual pathway based on established methodologies for synthesizing similar fluorinated compounds.[10]
Step 1: Difluoromethylation of a Protected Aldehyde
-
To a solution of N-Boc-2-aminoacetaldehyde in an aprotic solvent like THF at -78 °C, add a nucleophilic difluoromethylating reagent (e.g., Me₃SiCF₂SO₂Ph with a fluoride initiator).[10]
-
Rationale: This step stereoselectively introduces the difluoromethyl group. Using a protected amino aldehyde prevents side reactions and allows for controlled functional group manipulation in subsequent steps.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Purify the resulting alcohol via column chromatography.
Step 2: Oxidation to the Carboxylic Acid
-
Dissolve the purified alcohol in a suitable solvent system (e.g., acetonitrile, water, CCl₄).
-
Add an oxidizing agent, such as ruthenium(III) chloride with sodium periodate as a co-oxidant.
-
Rationale: This robust oxidation converts the primary alcohol to the corresponding carboxylic acid without affecting the difluoro group or the Boc-protecting group.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Work up the reaction to isolate the protected 4-Amino-3,3-difluorobutanoic acid.
Step 3: Deprotection and Salt Formation
-
Dissolve the Boc-protected acid in a solvent like dioxane or ethyl acetate.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane).
-
Rationale: Acid-catalyzed cleavage is the standard method for removing the Boc protecting group. The use of HCl in the final step directly affords the desired hydrochloride salt.[11]
-
Stir the mixture at room temperature for 2-4 hours. The product will often precipitate from the solution.
-
Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final 4-Amino-3,3-difluorobutanoic acid hydrochloride.
Potential Applications in Drug Discovery
The structure of this compound makes it a compelling candidate for investigating biological systems, particularly as a modulator of GABAergic neurotransmission.
Mechanism of Action: Targeting GABA Aminotransferase (GABA-AT)
GABA-AT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that degrades GABA.[3] Inhibitors of GABA-AT, like the approved drug Vigabatrin, increase brain GABA levels and are effective antiepileptics. 4-Amino-3,3-difluorobutanoic acid is a structural analogue of GABA and could act as a substrate or an inactivator of GABA-AT.
Caption: Potential mechanism of GABA-AT inactivation.
The gem-difluoro group at the β-position could facilitate an elimination reaction after binding to the PLP cofactor in the enzyme's active site, potentially leading to irreversible inactivation.[5] This mechanism-based inactivation is highly desirable as it can lead to a prolonged therapeutic effect.
A Versatile Building Block
Beyond its potential direct biological activity, this compound is a valuable chiral building block. The primary amine and carboxylic acid groups provide orthogonal handles for further chemical modification, enabling its incorporation into peptidomimetics or other complex molecular scaffolds to enhance their drug-like properties.[1][12]
Recommended Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for assessing the purity of the final compound.[13]
1. Sample Preparation:
-
Standard Solution: Accurately weigh ~1 mg of the reference standard and dissolve in 10 mL of the mobile phase A to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all observed peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Structural Confirmation by NMR Spectroscopy
NMR is indispensable for unambiguous structure elucidation.
-
¹H NMR: In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), expect to see signals corresponding to the two methylene groups (-CH₂-). The protons adjacent to the CF₂ group will appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon atom bearing the two fluorine atoms (C3) will exhibit a characteristic triplet with a large one-bond C-F coupling constant (¹JCF).
-
¹⁹F NMR: A single signal (a triplet of triplets, or more complex multiplet due to coupling with adjacent protons) will confirm the presence and environment of the fluorine atoms.
Safety and Handling
-
Hazard Identification: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[16][17]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid generating dust.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.[15]
Conclusion and Future Outlook
4-Amino-3,3-difluorobutanoic acid hydrochloride is a promising and strategically designed molecule. Its gem-difluoro group offers a distinct advantage for developing metabolically robust enzyme inhibitors or modulators. For researchers in neuroscience and medicinal chemistry, this compound serves as both a potent investigational tool for probing the GABAergic system and a versatile architectural element for constructing next-generation therapeutics. Future research should focus on the stereoselective synthesis of its enantiomers to elucidate their differential biological activities, a critical step in the journey from a promising chemical entity to a potential clinical candidate.
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